N-Ethyl-3-piperidinyl m-bromocarbanilate
Description
N-Ethyl-3-piperidinyl m-bromocarbanilate is a synthetic organic compound belonging to a class of piperidinyl carbanilate derivatives. These compounds are characterized by a piperidine ring substituted at the 3-position with an ethyl group and a carbanilate moiety (a phenyl group linked via a carbamate ester). The "m-bromo" designation refers to the meta-substituted bromine atom on the phenyl ring. This structural motif is significant in medicinal chemistry, as similar compounds have been investigated for their anticholinergic, neuropharmacological, or toxicological properties .
Properties
CAS No. |
33531-53-2 |
|---|---|
Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) N-(3-bromophenyl)carbamate |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-17-8-4-7-13(10-17)19-14(18)16-12-6-3-5-11(15)9-12/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,16,18) |
InChI Key |
DMBFFBKRQNVNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-piperidinyl m-bromocarbanilate typically involves the reaction of N-ethyl-3-piperidinol with m-bromocarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-piperidinyl m-bromocarbanilate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives.
Oxidation Reactions: Products include piperidinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
N-Ethyl-3-piperidinyl m-bromocarbanilate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antipsychotic and analgesic agents.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to neurotransmitters.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-piperidinyl m-bromocarbanilate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmission and other cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and toxicological profiles of piperidinyl carbanilate derivatives are highly dependent on substituent position and identity. Below is a systematic comparison of N-Ethyl-3-piperidinyl m-bromocarbanilate with its closest analogs, as listed in the provided evidence (Table 1).
Table 1: Structural Comparison of N-Ethyl-3-piperidinyl Carbanilate Derivatives
| Compound Name | Substituent Position | Substituent Group(s) |
|---|---|---|
| This compound | meta | Bromine (Br) |
| N-Ethyl-3-piperidinyl p-bromocarbanilate | para | Bromine (Br) |
| N-Ethyl-3-piperidinyl m-chlorocarbanilate | meta | Chlorine (Cl) |
| N-Ethyl-3-piperidinyl p-chlorocarbanilate | para | Chlorine (Cl) |
| N-Ethyl-3-piperidinyl o-chlorocarbanilate oxalate | ortho | Chlorine (Cl) + oxalate salt |
| N-Ethyl-3-piperidinyl 2,6-dimethylcarbanilate | 2,6-positions | Methyl (CH₃) |
| N-Ethyl-3-piperidinyl p-acetylcarbanilate | para | Acetyl (COCH₃) |
Key Findings from Structural Analysis:
Substituent Position (Meta vs. Para vs. Ortho): The meta-substituted bromine in the target compound may confer distinct electronic and steric effects compared to para-substituted analogs (e.g., p-bromo or p-chloro derivatives). Para-substituted halogens often enhance molecular symmetry and binding affinity to hydrophobic pockets in proteins, whereas meta-substituents may disrupt this interaction .
Halogen vs. Alkyl/Acyl Groups: Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, which may increase metabolic stability but also elevate toxicity risks due to bioaccumulation. The acetyl group in p-acetylcarbanilate introduces a polar carbonyl moiety, which may enhance water solubility but reduce membrane permeability compared to halogenated analogs .
For example, brominated compounds may exhibit greater hepatotoxicity than methyl-substituted derivatives .
Research Implications and Limitations
While the provided evidence highlights structural variations among these compounds, detailed pharmacological or toxicological data (e.g., IC₅₀ values, LD₅₀) are absent. Further studies are required to:
- Quantify the anticholinergic potency of m-bromocarbanilate relative to its para-substituted counterpart.
- Evaluate the metabolic stability of halogenated vs. alkylated derivatives.
- Assess the role of substituent position in receptor binding through crystallographic or computational modeling.
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